1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene
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Overview
Description
1,4-Bis(triphenyl-1-propynyl)-2-fluorobenzene is a complex organic compound characterized by its unique structure, which includes two triphenyl-1-propynyl groups attached to a fluorobenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(triphenyl-1-propynyl)-2-fluorobenzene typically involves multi-step organic reactions. One common method includes the coupling of triphenylacetylene with a fluorobenzene derivative under specific conditions, such as the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(triphenyl-1-propynyl)-2-fluorobenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double and triple bonds.
Substitution: This reaction can replace one functional group with another, often facilitated by a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or alkenes.
Scientific Research Applications
1,4-Bis(triphenyl-1-propynyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of molecular interactions and as a probe in fluorescence microscopy.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1,4-Bis(triphenyl-1-propynyl)-2-fluorobenzene exerts its effects is largely dependent on its interaction with other molecules. Its unique structure allows it to participate in various chemical reactions, often acting as a ligand or a catalyst. The molecular targets and pathways involved can vary, but typically include interactions with enzymes and other proteins.
Comparison with Similar Compounds
- 1,4-Bis(triphenyl-1-propynyl)benzene
- 1,4-Bis(triphenyl-1-propynyl)-2-chlorobenzene
- 1,4-Bis(triphenyl-1-propynyl)-2-bromobenzene
Comparison: 1,4-Bis(triphenyl-1-propynyl)-2-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with other molecules, making it particularly valuable in specific applications where these properties are desired.
Properties
CAS No. |
581050-02-4 |
---|---|
Molecular Formula |
C48H33F |
Molecular Weight |
628.8 g/mol |
IUPAC Name |
2-fluoro-1,4-bis(3,3,3-triphenylprop-1-ynyl)benzene |
InChI |
InChI=1S/C48H33F/c49-46-37-38(33-35-47(40-19-7-1-8-20-40,41-21-9-2-10-22-41)42-23-11-3-12-24-42)31-32-39(46)34-36-48(43-25-13-4-14-26-43,44-27-15-5-16-28-44)45-29-17-6-18-30-45/h1-32,37H |
InChI Key |
XPCZONSLYPSOBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC2=CC(=C(C=C2)C#CC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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